molecular formula C8H14N4O B11731606 3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11731606
M. Wt: 182.22 g/mol
InChI Key: SIAZARNNFORJEF-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with α-bromo ketones, followed by subsequent functional group modifications . The reaction conditions often include the use of solvents like chloroform, ethyl acetate, and methanol, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It acts as a reversible inhibitor of certain enzymes, such as Bruton Kinase, which is involved in B-cell-driven malignancies . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-methyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a reversible enzyme inhibitor makes it valuable in medicinal chemistry for developing new therapeutic agents .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-N-methyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-3-4-12-5-6(7(9)11-12)8(13)10-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

SIAZARNNFORJEF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NC

Origin of Product

United States

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